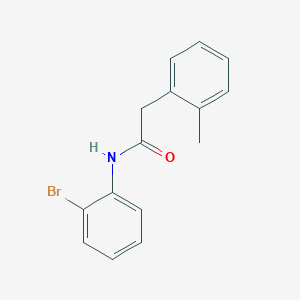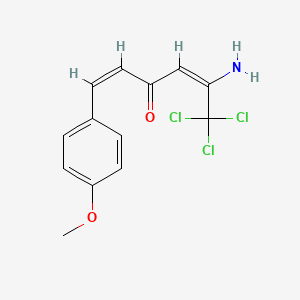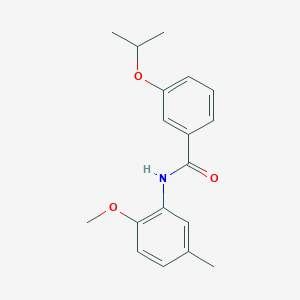![molecular formula C21H25N3O4 B5322927 methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B5322927.png)
methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, also known as MPBA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MPBA is a synthetic molecule that belongs to the class of benzoic acid derivatives. It possesses a phenoxyacetyl group, which is known for its pharmacological activities. In
科学的研究の応用
Methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and bioanalytical chemistry. This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential as a diagnostic tool for cancer and other diseases.
作用機序
The mechanism of action of methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or proteins in the target cells. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to have an effect on the central nervous system, with studies reporting its potential as a neuroprotective agent.
実験室実験の利点と制限
Methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, there are also limitations to its use. For example, this compound is insoluble in water, which can limit its application in some experiments. Additionally, this compound can exhibit nonspecific binding to proteins and other biomolecules, which can affect the accuracy of the results.
将来の方向性
There are several future directions for research on methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate. One potential application is in the development of new anticancer drugs. This compound has been shown to exhibit potent antitumor activity, and further studies could lead to the development of more effective and targeted cancer therapies. Another area of research could be in the development of new diagnostic tools for diseases. This compound has been investigated for its potential as a diagnostic tool for cancer, and further studies could lead to the development of more accurate and sensitive diagnostic tests. Finally, further studies could be conducted to investigate the mechanism of action of this compound and its effects on different biological systems. This could lead to a better understanding of the pharmacological properties of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained interest in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 4-(4-methyl-1-piperazinyl) benzoic acid with phenoxyacetyl chloride in the presence of a base. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and bioanalytical chemistry. This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities, and has potential as a diagnostic tool for cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves the reaction of 4-(4-methyl-1-piperazinyl) benzoic acid with phenoxyacetyl chloride in the presence of a base. The reaction proceeds through an acylation process, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
特性
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23-10-12-24(13-11-23)19-9-8-16(21(26)27-2)14-18(19)22-20(25)15-28-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVBKKGWNCUWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5322859.png)
![methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5322864.png)
![ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
![4-chloro-2-fluoro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5322874.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5322888.png)
![1-(3-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5322889.png)

![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)
![N-[2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5322916.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5322920.png)

![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)
